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Compound of Interest
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1-Butyl-5-oxopyrrolidine-3-

carboxylic acid

CAS No.: 43094-86-6

Cat. No.: B1334976

Get Quote

Executive Summary & Chemical Significance
Pyroglutamic acid (5-oxoproline) is a unique lactam derivative of glutamic acid that serves as a

"privileged scaffold" in medicinal chemistry.[1] While the parent compound is a known nootropic

and natural moisturizing factor (NMF), its N-alkylated derivatives exhibit a distinct shift in

bioactivity profiles driven by the length of the alkyl chain attached to the lactam nitrogen.

This guide provides a comparative analysis of these derivatives, segmenting them by alkyl

chain length (Short-Chain vs. Long-Chain) to highlight the transition from metabolic/enzymatic

modulation to membrane-disrupting antimicrobial activity.

Key Structural Features[1][2]
Lactam Ring: Provides conformational rigidity, enhancing receptor binding affinity.[1]

Carboxylic Acid Moiety: Allows for hydrogen bonding or further esterification (prodrug

design).[1]
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N-Alkyl Substituent: The "tuning knob" for lipophilicity (LogP), controlling blood-brain barrier

(BBB) permeation and membrane intercalation.

Structure-Activity Relationship (SAR) Analysis
The bioactivity of N-alkylated pyroglutamic acid derivatives follows a non-linear trajectory based

on the carbon chain length (

) at the Nitrogen position.
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Figure 1: Structure-Activity Relationship (SAR) flow demonstrating the shift from enzymatic

inhibition to antimicrobial surfactant properties as N-alkyl chain length increases.

Comparative Bioactivity Data[3][4][5][6][7]
Enzyme Inhibition (Short-Chain & Parent)
Short-chain derivatives and the parent compound function primarily as competitive inhibitors for

specific metalloenzymes and phosphodiesterases. The rigid lactam ring mimics the transition

state of peptide hydrolysis.
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Target Enzyme Compound IC50 / Activity Mechanism Reference

PDE-5
L-Pyroglutamic

Acid
5.23 µM

Competitive

inhibition (vs.

Sildenafil 7.14

µM)

[1]

ACE
L-Pyroglutamic

Acid

98.2% Inhibition

(20 µg/mL)

Zinc

metalloprotease

binding

[1]

Urease
L-Pyroglutamic

Acid
1.8 µM

Nickel active site

chelation
[1]

Insight: The parent compound actually outperforms standard inhibitors in specific assays (e.g.,

lower IC50 than Sildenafil for PDE-5 in vitro).[1] N-methylation (N-methyl-5-oxoproline) retains

this activity but significantly improves oral bioavailability and BBB penetration due to reduced

hydrogen bond donation potential.

Antimicrobial & Antifungal Activity (Medium/Long-Chain)
As the N-alkyl chain elongates to C10–C14, the molecule acquires amphiphilic surfactant

properties. These derivatives act by disrupting microbial cell membranes.[1]

The Cutoff Effect: Bioactivity does not increase indefinitely. It peaks around C12–C14

(Dodecyl/Tetradecyl) and drops for C16+ due to poor aqueous solubility and micelle

formation (CMC) trapping the active monomer.[1]
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Derivative
Class

Target
Organism

Effective
Conc.[1][2][3]
[4] (EC50/MIC)

Comparative
Potency

Reference

L-Pyroglutamic

Acid Esters

(C12-like)

Phytophthora

infestans

1.21 - 1.44

µg/mL

7x more potent

than

Azoxystrobin

[2]

N-Dodecyl

Derivatives

Staphylococcus

aureus
~60 µM (MIC)

Comparable to

Benzalkonium

Chloride

[3]

N-Decyl

Derivatives
Candida albicans Moderate

Lower than C12

derivatives
[3]

Experimental Note: For antimicrobial applications, N-alkyl esters of pyroglutamic acid (where

the alkyl group is on the carboxyl) are often compared with N-alkyl lactams (where the alkyl is

on the nitrogen). The N-alkyl lactams (N-substituted) are generally more stable to hydrolysis

than the esters.

Experimental Protocols
Synthesis of N-Alkylated Pyroglutamic Acid
Objective: Selective N-alkylation without over-alkylation of the carboxyl group.

Protocol:

Starting Material: L-Pyroglutamic acid ethyl ester (Protection of COOH is critical).[1]

Deprotonation: Dissolve ester in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 1.1 eq)

slowly under Argon.

Alkylation: Add Alkyl Halide (e.g., Methyl Iodide for short chain, 1-Bromododecane for long

chain) dropwise.[1]

Reaction: Stir at Room Temperature (RT) for 3-12 hours. Monitor via TLC (Mobile phase:

EtOAc/Hexane).[1]
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Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using LiOH in

THF/Water, then acidify to pH 2.

Purification: Column chromatography (Silica gel).

Antimicrobial Assay (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC) for N-alkyl derivatives.

Workflow Visualization:
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Figure 2: Standardized workflow for evaluating the antimicrobial efficacy of N-alkylated

derivatives.

Safety & Toxicity Profile
While pyroglutamic acid is an endogenous metabolite (Gamma-glutamyl cycle), its

accumulation or the administration of specific derivatives carries risks.[1]

Metabolic Acidosis (5-Oxoprolinuria):

Mechanism:[1][5][6] Accumulation of 5-oxoproline overwhelms 5-oxoprolinase, leading to

high anion gap metabolic acidosis.[1]

Relevance: High doses of parent or short-chain derivatives (used as nootropics) should be

monitored in patients with glutathione deficiency or those taking acetaminophen (which

depletes glutathione) [4].[1]

Cytotoxicity (Long-Chain):

C12+ derivatives act as surfactants.[1] While effective against bacteria, they show

cytotoxicity toward mammalian cells (e.g., erythrocytes, Caco-2 cells) at concentrations

slightly above their MIC.[1]

Therapeutic Index: The "sweet spot" is often the C12 derivative, which maximizes bacterial

killing while maintaining acceptable hemolytic activity [3].[1]
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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